2-Methylamino-nicotinic acid methyl ester

Medicinal Chemistry Drug Design Physicochemical Properties

2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6), also known as methyl 2-(methylamino)nicotinate, is a pyridine-based heterocyclic compound classified as a substituted nicotinic acid ester. Its molecular formula is C8H10N2O2, with a molecular weight of 166.18 g/mol.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 110457-42-6
Cat. No. B177066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-nicotinic acid methyl ester
CAS110457-42-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC=N1)C(=O)OC
InChIInChI=1S/C8H10N2O2/c1-9-7-6(8(11)12-2)4-3-5-10-7/h3-5H,1-2H3,(H,9,10)
InChIKeyOEFLXQWFXFCBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6) Procurement Guide: A Key Nicotinate Scaffold for Drug Discovery


2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6), also known as methyl 2-(methylamino)nicotinate, is a pyridine-based heterocyclic compound classified as a substituted nicotinic acid ester [1]. Its molecular formula is C8H10N2O2, with a molecular weight of 166.18 g/mol [1]. The compound features a methyl ester group at the 3-position and a methylamino substituent at the 2-position of the pyridine ring, forming a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and conformational flexibility [1][2]. It is predominantly used as a versatile building block in the synthesis of complex organic molecules, particularly for late-stage conjugation strategies, and serves as an intermediate in the development of nicotinic acid derivatives with potential pharmaceutical applications .

Why Generic Substitution of 2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6) is Scientifically Unsound


Substituting 2-methylamino-nicotinic acid methyl ester with a generic 'nicotinic acid derivative' overlooks critical physicochemical differences that dictate reactivity and biological performance. The presence and position of the methylamino and methyl ester groups fundamentally alter the compound's lipophilicity (XLogP3-AA = 1.6), hydrogen bonding capabilities (1 donor, 4 acceptors), and conformational flexibility (3 rotatable bonds) [1]. These properties directly impact membrane permeability, protein-binding kinetics, and metabolic stability compared to closely related analogs [2]. For example, its free acid counterpart, 2-(methylamino)nicotinic acid (CAS 32399-13-6), has a molecular weight of 152.15 g/mol and an XLogP3-AA of 0.6, which significantly affects its passive diffusion and oral bioavailability potential [1][3]. Therefore, treating these compounds as interchangeable intermediates or research tools can lead to irreproducible synthetic outcomes and erroneous biological activity data.

Quantitative Differentiation of 2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6) from Structural Analogs


Enhanced Lipophilicity Drives Different Pharmacokinetic Behavior Compared to its Free Acid Analog

The methyl ester derivative, 2-methylamino-nicotinic acid methyl ester, exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 1.6) compared to its direct free acid analog, 2-(methylamino)nicotinic acid (XLogP3-AA = 0.6) [1][2]. This >1 log unit difference is crucial for medicinal chemistry campaigns. The higher logP of the ester suggests improved passive membrane permeability and potential for enhanced oral bioavailability, a key differentiator for lead optimization in drug discovery programs targeting intracellular or CNS compartments [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Regioselective Synthetic Access: Overcoming Ortho-Substitution Limitations of Traditional Nicotinate Synthesis

Traditional Bohlmann–Rahtz pyridine synthesis is plagued by inevitable ortho-substitutions, limiting access to meta-substituted nicotinates [1]. The biomimetic strategy employing 3-formyl(aza)indoles and propiolates, which yields meta-aminoaryl nicotinates like 2-methylamino-nicotinic acid methyl ester, provides a critical advantage: it enables the synthesis of ortho-unsubstituted nicotinates [1]. This method allows for late-stage conjugation of bioactive amines to the nicotinate scaffold, a feature that previous synthetic routes could not achieve, thereby unlocking a previously unexplored chemical space for biomedical research [1].

Synthetic Methodology Late-Stage Functionalization Drug Conjugation

Distinct Conformational and Hydrogen-Bonding Profile Compared to 2-Aminonicotinate Derivatives

2-Methylamino-nicotinic acid methyl ester possesses a unique hydrogen-bonding signature compared to its 2-amino analog, methyl 2-aminonicotinate (CAS 14667-47-1). The target compound has 1 hydrogen bond donor (from the secondary amine) and 4 hydrogen bond acceptors (from the pyridine nitrogen, the ester carbonyl, and the amine nitrogen) [1]. In contrast, the 2-amino analog has 2 hydrogen bond donors (from the primary amine) and 4 hydrogen bond acceptors [2]. The presence of a single donor in the target compound reduces its overall polarity and alters its ability to form specific, directional hydrogen bonds, which can lead to different binding poses and selectivities for biological targets like kinases or GPCRs.

Structure-Based Drug Design Molecular Modeling Protein-Ligand Interactions

Optimal Application Scenarios for 2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6) Based on Evidence


Medicinal Chemistry Campaigns Requiring Late-Stage Conjugation of Vitamin B3 Derivatives

This compound is ideal for research groups employing the novel biomimetic synthesis reported by Hussain et al. (2020), which allows for the late-stage conjugation of bioactive (hetero)arylamines to the nicotinate scaffold [1]. The resulting meta-aminoaryl nicotinates provide access to a chemical space previously unexplored due to the ortho-substitution limitations of older methods, making it a valuable tool for developing novel vitamin B3-based therapeutics [1].

Lead Optimization in CNS or Intracellular Target Programs Requiring Enhanced Passive Permeability

Given its calculated XLogP3-AA value of 1.6, which is a full log unit higher than its free acid analog (XLogP3-AA = 0.6) [1], this methyl ester is a superior starting point for designing compounds that must cross the blood-brain barrier or penetrate cell membranes. Its improved lipophilicity profile supports lead optimization efforts where oral bioavailability and tissue distribution are critical parameters [1].

Structure-Based Drug Design and Fragment-Based Screening Focused on Single Hydrogen Bond Donor Motifs

With exactly one hydrogen bond donor and four acceptors [1], this compound offers a distinct molecular recognition profile compared to 2-aminonicotinate analogs that possess two donors. This makes it a more suitable scaffold for targeting protein pockets that prefer or tolerate a single hydrogen bond donor, potentially improving selectivity and reducing off-target binding [1]. It serves as a valuable fragment or building block for kinase inhibitor or GPCR modulator design [2].

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